

3-Furanmethanol solubility and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Furanmethanol	
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An In-depth Technical Guide to the Solubility and Reactivity of 3-Furanmethanol

Introduction

3-Furanmethanol, also known as 3-(hydroxymethyl)furan, is a heterocyclic organic compound with the molecular formula $C_5H_6O_2$.[1][2] Its structure consists of a five-membered aromatic furan ring with a hydroxymethyl (-CH₂OH) group attached at the third position.[1][2] This structural arrangement, particularly the presence of the polar hydroxyl group, makes **3-Furanmethanol** a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, fine chemicals, and specialty polymers.[1][3][4][5] It is a colorless to pale yellow liquid with a faint, sweet odor.[2][6] This guide provides a detailed examination of the solubility and chemical reactivity of **3-Furanmethanol**, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **3-Furanmethanol** is presented below.



Property	Value	References
Molecular Formula	C5H6O2	[1][7]
Molecular Weight	98.10 g/mol	[1][7][8]
Appearance	Colorless to pale yellow liquid	[2][6][9]
Density	1.139 g/mL at 25 °C	[6][7]
Boiling Point	79-80 °C at 17 mmHg	[5][6][7]
Flash Point	38.3 °C (101 °F)	[6][9]
Refractive Index	n20/D 1.484	[6][7]
CAS Number	4412-91-3	[2][7]

Solubility

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing reaction kinetics, purification, and formulation. **3-Furanmethanol**'s solubility is governed by its polar hydroxymethyl group and the less polar furan ring. The hydroxyl group allows for hydrogen bonding, enhancing its solubility in polar solvents.[1]

Solubility Data

The following table summarizes the known solubility of **3-Furanmethanol** in various solvents.



Solvent	Solubility	Notes	References
Water	Good solubility; 2.125 x 10⁵ mg/L at 25 °C (est.)	The polar hydroxyl group forms hydrogen bonds with water.	[2][6][10]
Methanol	Slightly soluble	Soluble in alcohol.	[6][10]
Chloroform	Slightly soluble	[6]	
DMSO	≥ 1.25 mg/mL	Forms a clear solution in a 10% DMSO formulation.	[11]
Ethanol	Soluble	The "like dissolves like" principle applies.	[1]
Corn Oil	≥ 1.25 mg/mL	Forms a clear solution in a 10% DMSO, 90% Corn Oil mixture.	[11]

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol describes a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.[12]

Objective: To quantify the maximum concentration of **3-Furanmethanol** that can be dissolved in a specific solvent at a constant temperature.

Materials:

3-Furanmethanol

- Selected solvent (e.g., water, ethanol, ethyl acetate)
- Sealed glass vials or flasks
- Temperature-controlled shaker or agitator



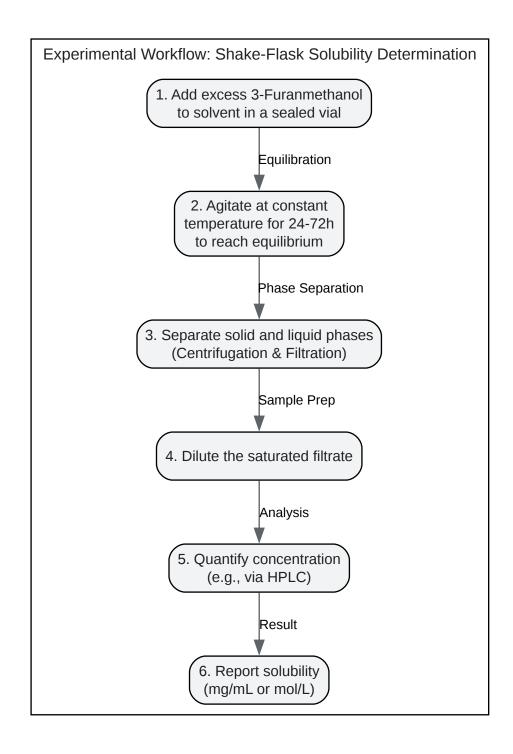
- Centrifuge
- Syringe filters (PTFE, chemically inert)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
- Volumetric flasks and pipettes for standard solutions

Procedure:

- Preparation of Saturated Solution: Add an excess amount of 3-Furanmethanol to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[12]
- Equilibration: Place the vial in a temperature-controlled agitator and shake for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[12]
- Phase Separation: After equilibration, remove the vial and allow it to stand. Separate the undissolved solid from the solution, typically by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.[12]
- Quantification: Accurately dilute a known volume of the clear, saturated filtrate. Determine
 the concentration of 3-Furanmethanol in the filtrate using a calibrated analytical method,
 such as HPLC.[12] A calibration curve should be generated using standard solutions of
 known concentrations for accurate quantification.[12]
- Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[12]

Visualization: Solubility Determination Workflow





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Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Chemical Reactivity



The chemical reactivity of **3-Furanmethanol** is dominated by its two main structural features: the hydroxymethyl group and the furan ring.[1] The hydroxyl group undergoes typical alcohol reactions, while the aromatic furan ring can participate in substitution reactions.[1]

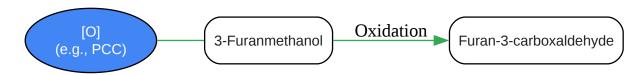
Summary of Key Reactions

Reaction Type	Reagents & Conditions	Product(s)	References
Oxidation	Pyridinium chlorochromate (PCC); Manganese dioxide (MnO ₂)	Furan-3- carboxaldehyde	[1][7]
Reduction (Synthesis)	NaBH4 or LiAlH4 reduction of 3- furaldehyde or 3-furoic acid/ester	3-Furanmethanol	[1][2][13]
Esterification	Carboxylic acid, acid catalyst (e.g., H ₂ SO ₄)	Furan-3-ylmethyl ester	[1][14]
Photochemical Cycloaddition	2- Cyanonaphthalenes, light	Cycloaddition products	[11]

Reactions of the Hydroxymethyl Group

1. Oxidation

The primary alcohol group of **3-Furanmethanol** is readily oxidized to form furan-3-carboxaldehyde.[1] The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.[1] Pyridinium chlorochromate (PCC) is a selective reagent for this conversion. [1][7] The mechanism involves the formation of a chromate ester, followed by the elimination of a chromium(IV) species to yield the aldehyde.[1]





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Caption: Oxidation of **3-Furanmethanol** to Furan-3-carboxaldehyde.

Experimental Protocol: Oxidation of an Alcohol

This is a generalized protocol for the oxidation of a primary alcohol to an aldehyde using a chromium-based reagent.

Objective: To synthesize furan-3-carboxaldehyde from **3-Furanmethanol**.

Materials:

3-Furanmethanol

- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (DCM) as solvent
- Silica gel
- · Round-bottom flask, magnetic stirrer, and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

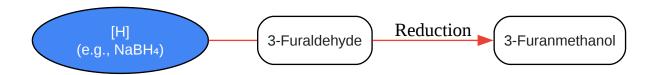
- In a fume hood, dissolve **3-Furanmethanol** in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
- Add PCC to the solution in one portion. The mixture will turn into a dark slurry.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.



- Wash the silica gel plug with additional diethyl ether to ensure all product is collected.
- Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude furan-3-carboxaldehyde.
- The product can be further purified by distillation or column chromatography if necessary.

2. Reduction (for Synthesis)

While **3-Furanmethanol** is an alcohol, a primary method for its synthesis involves the reduction of a carbonyl compound.[5] Specifically, 3-furaldehyde or esters of 3-furoic acid are reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1][13]



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Caption: Synthesis of **3-Furanmethanol** via reduction of **3-Furaldehyde**.

Experimental Protocol: Reduction of an Aldehyde

This protocol is based on the synthesis of **3-Furanmethanol** from ethyl 3-furancarboxylate using LiAlH₄.[13]

Objective: To synthesize **3-Furanmethanol** via the reduction of a furan carbonyl compound.

Materials:

- Ethyl 3-furancarboxylate (or 3-furaldehyde)
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous ethyl ether (Et₂O)
- 1 M Sodium hydroxide (NaOH)



- Water
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

- Setup: In a fume hood, add a solution of ethyl 3-furancarboxylate in anhydrous ethyl ether to a round-bottom flask equipped with a magnetic stirrer.[13]
- Reaction: Cool the flask in an ice bath to 0 °C. Add LiAlH₄ to the solution in small portions.
 [13]
- Stirring: Remove the ice bath and stir the reaction mixture at room temperature for approximately 45 minutes.[13]
- Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of water, followed by 1 M NaOH solution, and then more water.
 [13] This procedure is crucial for safely decomposing excess LiAlH₄ and precipitating aluminum salts.
- Workup: A white precipitate will form. Remove the solid by filtration.[13]
- Isolation: Collect the ether filtrate and remove the solvent under reduced pressure to yield 3-Furanmethanol as a pale yellow oil.[13]
- 3. Esterification
- **3-Furanmethanol** can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) under acidic conditions to form esters, a reaction known as Fischer esterification. [1][14] This is a key transformation for modifying the properties of the molecule.[1]

Reactions of the Furan Ring

The furan ring is an aromatic system, and the positions adjacent to the oxygen atom (C2 and C5) are the most reactive towards electrophiles.[1] The -CH₂OH group at the C3 position is an activating group, influencing the regioselectivity of electrophilic substitution reactions.[1]



Safety and Handling

Proper handling of **3-Furanmethanol** is essential due to its potential hazards.



Hazard Category	Description	Precautionary Measures	References
Flammability	Flammable liquid and vapor.	Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.	[4][6][8]
Health Hazards	Causes skin and eye irritation. May cause respiratory irritation. Harmful if swallowed.	Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Wash skin thoroughly after handling.	[2][6][8][15]
First Aid (Eyes)	Rinse immediately with plenty of water and seek medical advice.	[6]	
First Aid (Skin)	Rinse skin thoroughly with large amounts of water.	[15]	
First Aid (Ingestion)	Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.	[15]	_
Storage	Store in a cool, well-ventilated area in a tightly sealed container. Inert atmosphere is recommended.	Recommended storage at 2-8°C. Keep away from direct sunlight and sources of ignition.	[6][15]



Dispose of

contents/container to
an approved waste
disposal plant.

[15]

Conclusion

3-Furanmethanol is a valuable chemical intermediate with well-defined solubility and reactivity profiles. Its good solubility in water and polar organic solvents, combined with the versatile reactivity of its hydroxymethyl group and furan ring, makes it a key building block in organic synthesis. The primary reactions include oxidation to furan-3-carboxaldehyde and participation in esterification. A thorough understanding of its properties, guided by the detailed protocols and safety information presented, is crucial for its effective and safe utilization in research and development, particularly in the pharmaceutical and materials science industries.

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- To cite this document: BenchChem. [3-Furanmethanol solubility and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180856#3-furanmethanol-solubility-and-reactivity]

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